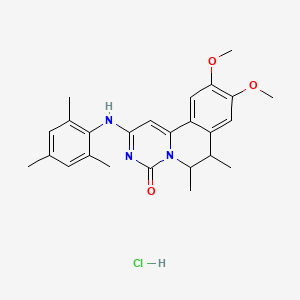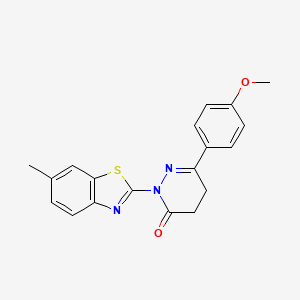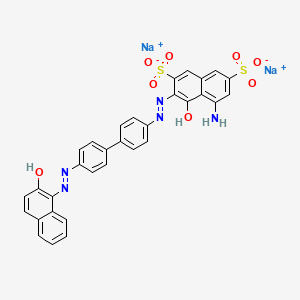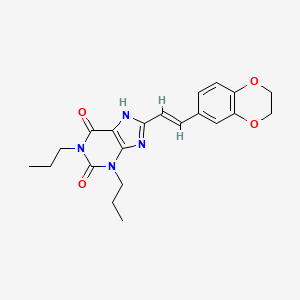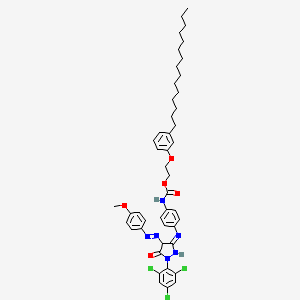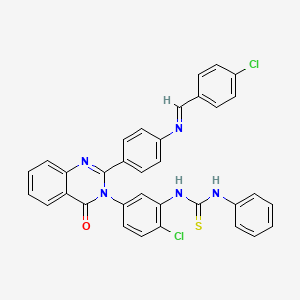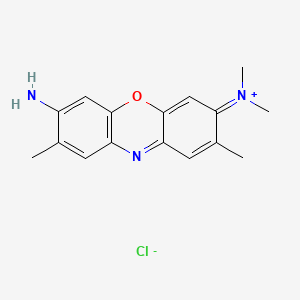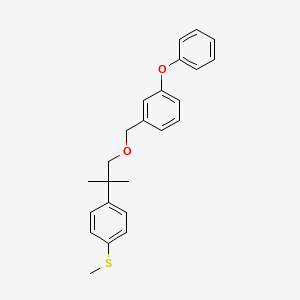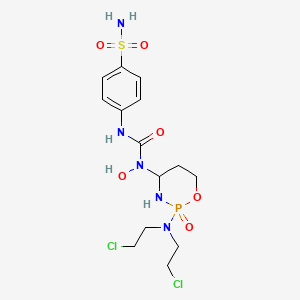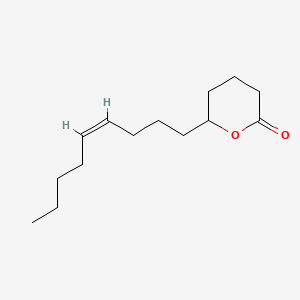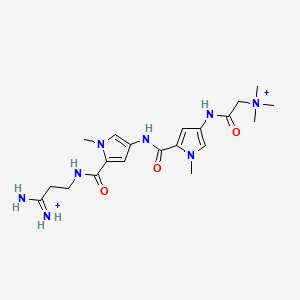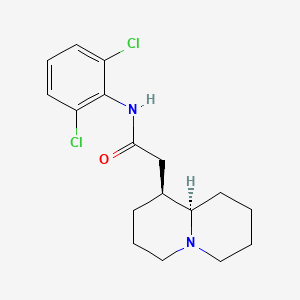
2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dichlorophenyl)-, (1S-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
オクタヒドロ-N-(2,6-ジクロロフェニル)-2H-キノリジン-1-アセトアミド, (1S-トランス)- は、キノリジン環系とジクロロフェニル基を含む複雑な構造を持つ化学化合物です。
準備方法
合成経路および反応条件
オクタヒドロ-N-(2,6-ジクロロフェニル)-2H-キノリジン-1-アセトアミド, (1S-トランス)- の合成は、一般的に、入手しやすい出発物質から複数段階の反応を伴います。主要な段階には、キノリジン環系の形成と、ジクロロフェニル基の導入が含まれます。温度、溶媒、触媒などの特定の反応条件は、高収率と高純度を達成するために最適化されています。
工業的生産方法
この化合物の工業的生産には、コスト効率とスケーラビリティを確保するために、最適化された反応条件を使用した大規模合成が関与する可能性があります。このプロセスには、目的の生成物を高純度で得るための、結晶化やクロマトグラフィーなどの精製工程が含まれる場合があります。
化学反応の分析
反応の種類
オクタヒドロ-N-(2,6-ジクロロフェニル)-2H-キノリジン-1-アセトアミド, (1S-トランス)- は、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、使用される試薬と条件に応じて、さまざまな酸化生成物に酸化することができます。
還元: 還元反応は、化合物中に存在する官能基を変換し、さまざまな還元型を生じさせることができます。
置換: この化合物は、ある官能基が別の官能基に置換される置換反応を起こすことができます。
一般的な試薬および条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の結果を得るために慎重に制御されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は、異なる酸化状態を持つキノリジン誘導体をもたらす可能性があり、一方、置換反応は、分子に新しい官能基を導入する可能性があります。
科学研究への応用
オクタヒドロ-N-(2,6-ジクロロフェニル)-2H-キノリジン-1-アセトアミド, (1S-トランス)- は、次のような広範囲の科学研究に応用されています。
化学: より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されています。
生物学: この化合物は、生物学的巨分子との相互作用を含む、潜在的な生物活性を研究されています。
医学: 特定の生物学的経路への影響など、潜在的な治療用途を調査するための研究が進められています。
工業: この化合物は、新しい材料の開発や、他の化学物質の生産における中間体として使用される可能性があります。
科学的研究の応用
2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dichlorophenyl)-, (1S-trans)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
オクタヒドロ-N-(2,6-ジクロロフェニル)-2H-キノリジン-1-アセトアミド, (1S-トランス)- の作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、特定の酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子機構と経路を明らかにするためには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
オクタヒドロ-N-(2,6-ジクロロフェニル)-2H-キノリジン-1-アセトアミド, (1S-トランス)- に類似する化合物には、他のキノリジン誘導体やジクロロフェニル基を持つ化合物などがあります。例としては、以下のようなものがあります。
- キノリジン-1-アセトアミド誘導体
- ジクロロフェニル置換アミド
独自性
オクタヒドロ-N-(2,6-ジクロロフェニル)-2H-キノリジン-1-アセトアミド, (1S-トランス)- を他の類似の化合物と区別するのは、その特定の構造的配置と、キノリジン環系とジクロロフェニル基の両方が存在することです。
類似化合物との比較
Similar Compounds
Similar compounds to 2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dichlorophenyl)-, (1S-trans)- include other quinolizine derivatives and compounds with dichlorophenyl groups. Examples include:
- Quinolizine-1-acetamide derivatives
- Dichlorophenyl-substituted amides
Uniqueness
What sets 2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dichlorophenyl)-, (1S-trans)- apart from similar compounds is its specific structural configuration and the presence of both the quinolizine ring system and the dichlorophenyl group
特性
CAS番号 |
162937-49-7 |
|---|---|
分子式 |
C17H22Cl2N2O |
分子量 |
341.3 g/mol |
IUPAC名 |
2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-N-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H22Cl2N2O/c18-13-6-3-7-14(19)17(13)20-16(22)11-12-5-4-10-21-9-2-1-8-15(12)21/h3,6-7,12,15H,1-2,4-5,8-11H2,(H,20,22)/t12-,15+/m0/s1 |
InChIキー |
RYSWJCBXINDJHG-SWLSCSKDSA-N |
異性体SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CC(=O)NC3=C(C=CC=C3Cl)Cl |
正規SMILES |
C1CCN2CCCC(C2C1)CC(=O)NC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


